N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an aminophenyl group, an ethylidene linkage, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-aminobenzaldehyde with 5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitronium ions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-aminophenyl)ethylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
This detailed article provides a comprehensive overview of N’-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N5O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,16H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
FUNIZDPUPRPUOB-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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